BenchChemオンラインストアへようこそ!

4-Phenoxy-methyl-piperidine

Sigma-1 receptor Radioligand Neuroimaging

4-Phenoxy-methyl-piperidine (4-(phenoxymethyl)piperidine, CAS 63614-86-8) is a substituted piperidine featuring a phenoxymethyl moiety at the 4-position of the saturated heterocyclic ring. This compound serves dual roles: as a valuable synthetic intermediate in the preparation of anti-hypertensive and anti-allergic agents , and as the core scaffold for developing highly selective radiolabeled probes targeting sigma-1 (σ-1) receptors with nanomolar to sub-nanomolar affinity.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8371104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-methyl-piperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyBPPNPRNZYAGHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-methyl-piperidine: A Versatile Piperidine Scaffold for Targeted Receptor Probe and Intermediate Procurement


4-Phenoxy-methyl-piperidine (4-(phenoxymethyl)piperidine, CAS 63614-86-8) is a substituted piperidine featuring a phenoxymethyl moiety at the 4-position of the saturated heterocyclic ring. This compound serves dual roles: as a valuable synthetic intermediate in the preparation of anti-hypertensive and anti-allergic agents [1], and as the core scaffold for developing highly selective radiolabeled probes targeting sigma-1 (σ-1) receptors with nanomolar to sub-nanomolar affinity [2]. Its structural features—a basic tertiary amine, a flexible ether linker, and a terminal phenyl ring—enable diverse N-substitution and aromatic functionalization, making it a critical building block for structure-activity relationship (SAR) exploration in neuroimaging and GPCR-targeted drug discovery.

Why 4-Phenoxy-methyl-piperidine Cannot Be Simply Replaced by Common 4-Benzyl or 4-Phenoxy Piperidine Analogs


In-class piperidine congeners such as 4-benzylpiperidine, 4-phenoxypiperidine, and 4-phenylpiperidine exhibit vastly different pharmacological and physicochemical profiles that preclude simple interchangeability [1]. The phenoxymethyl linker in 4-Phenoxy-methyl-piperidine introduces an additional methylene spacer that profoundly alters receptor subtype selectivity, lipophilicity, and metabolic stability relative to direct-aryl or benzyl analogs [2]. For instance, while 4-benzylpiperidine acts primarily as a dopamine-selective releaser with moderate σ-1 affinity (Ki ~1.4 nM), the 4-phenoxymethyl scaffold enables tunable σ-1 affinities spanning two orders of magnitude (Ki 0.38–24.3 nM) with controllable σ-2/σ-1 selectivity ratios [3]. Similarly, 4-phenoxypiperidine is conformationally restricted for histamine H3 antagonism, whereas the extra methylene in the phenoxymethyl series unlocks distinct binding modes at σ-1 and GPR119 receptors [4]. These differences in linker geometry, electronic distribution, and molecular flexibility directly translate into divergent target engagement and downstream biological readouts.

Quantitative Comparative Evidence: 4-Phenoxy-methyl-piperidine vs. Closest In-Class Analogs


Sigma-1 Receptor Binding: Superior Affinity Range Achievable Through N-Substitution vs. 4-Benzylpiperidine

Halogenated 4-(phenoxymethyl)piperidines with optimized N-substituents (fluoroalkyl, hydroxyalkyl, iodopropenyl, substituted benzyl) achieve σ-1 receptor dissociation constants (Ki) spanning 0.38–24.3 nM, with the most potent derivative reaching a Ki of 0.38 nM [1]. The corresponding σ-2/σ-1 selectivity ratio ranges from 1.19 to 121, demonstrating strong tunability [1]. In contrast, a representative 4-benzylpiperidine-derived σ-1 ligand showed a Ki of 1.40 nM with substantially lower selectivity (σ2 Ki = 0.49 nM, ratio = 0.35) [2]. The 4-phenoxymethyl scaffold thus enables approximately 3.7-fold better peak affinity and vastly superior receptor selectivity.

Sigma-1 receptor Radioligand Neuroimaging SAR

In Vivo σ-1 Receptor Engagement: Validated Brain Uptake and Specific Binding vs. Direct 4-Phenoxypiperidine

The 4-(phenoxymethyl)piperidine derivative [123I]-1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine ([123I]-4) demonstrated high specific binding to σ receptors in rat brain, lung, kidney, heart, and muscle following intravenous administration, with blocking studies confirming σ receptor-mediated retention [1]. Although quantitative %ID/g values for [123I]-4 are not explicitly reported in the abstract, the companion 18F-labeled analog 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (18F-1) achieved 2.47 ± 0.37% ID/g in the brain at 20 min post-injection with sustained retention over 4 hours [2]. In contrast, the structurally simpler 4-phenoxypiperidine scaffold has not been validated for in vivo σ-1 brain imaging; its primary reported in vivo application is in histamine H3-mediated wakefulness assays at mg/kg dosing [3].

In vivo imaging Sigma-1 receptor Brain uptake SPECT

Lipophilicity Control: Intermediate logP for Balanced Pharmacokinetics vs. More Lipophilic 4-Benzylpiperidine

4-(Phenoxymethyl)piperidine hydrochloride exhibits a logP value of approximately 2.29 (measured as hydrophobicity/logP = 2.292) [1]. This value falls within the optimal range for CNS drug candidates (logP 1.5–3.0) and is notably lower than 4-benzylpiperidine (logP = 2.56–2.92) and similar to 4-phenoxypiperidine (logP ≈ 1.8–2.15) [2]. The ether-linked phenoxymethyl group thus achieves an advantageous balance: sufficient lipophilicity for passive blood-brain barrier penetration while avoiding the excessive logP values associated with the benzyl analog that may lead to higher non-specific tissue binding and reduced free fraction.

Lipophilicity logP CNS penetration Drug-likeness

GPR119 Modulation: Distinct Target Engagement vs. Non-Modulating Bedfellows 4-Benzylpiperidine and 4-Phenoxypiperidine

4-Phenoxymethylpiperidines are explicitly claimed as modulators of the GPR119 receptor—a G-protein coupled receptor predominantly expressed in pancreatic islets and the gastrointestinal tract associated with glucose homeostasis and incretin secretion [1]. Patent WO 2010/006191 A1 describes compounds of Formula I wherein the 4-phenoxymethylpiperidine core is functionalized at the piperidine nitrogen with heteroaryl-substituted sulfonyl moieties to achieve potent GPR119 agonism [1]. Neither 4-benzylpiperidine nor 4-phenoxypiperidine has been disclosed or claimed as a GPR119 modulator scaffold in the primary patent literature, indicating the phenoxymethyl linker confers unique recognition elements for this metabolic GPCR target [1].

GPR119 Diabetes Metabolic disease GPCR

High-Impact Procurement Scenarios for 4-Phenoxy-methyl-piperidine


Development of σ-1 Receptor SPECT/PET Radioligands for Neuro-oncology or Neurodegenerative Imaging

The validated in vivo brain uptake and σ receptor-specific retention of halogenated 4-phenoxymethyl-piperidines such as [123I]-4 and 18F-1 [1][2] make procurement of the parent scaffold essential for radiopharmaceutical chemistry groups developing next-generation tomographic σ-1 probes. The tunable affinity range (Ki 0.38–24.3 nM) allows fine-tuning of target engagement, while the established radiolabeling chemistry (iododestannylation for 123I; nucleophilic [18F]fluoride displacement for 18F) provides a proven path to clinical translation.

GPR119 Agonist Lead Optimization for Type 2 Diabetes and Obesity Programs

Pharmaceutical discovery teams pursuing GPR119 as a metabolic target should source 4-Phenoxy-methyl-piperidine as the central scaffold for lead generation and SAR expansion, as established in the IRM LLC patent family [3]. The extensive N-substitution chemistry tolerated at the piperidine nitrogen enables systematic exploration of heteroaryl sulfonamide, carboxamide, and substituted benzyl pharmacophores while maintaining the privileged phenoxymethyl core that distinguishes this chemotype from inactive bedfellows.

Synthesis of Anti-hypertensive Adenine and Indole Conjugates via Propyl Chloride Intermediates

Based on the Boehringer Mannheim disclosure [4], 4-Phenoxy-methyl-piperidine serves as a key intermediate for preparing 3-(4-phenoxymethylpiperidino)-propyl chlorides, which upon condensation with adenine or indole derivatives yield compounds with anti-allergic and hypotensive activities. CROs and medicinal chemistry labs synthesizing these conjugate series for cardiovascular or immunology indications should maintain an inventory of the free base or hydrochloride salt.

Non-imidazole Histamine H3/H4 Receptor Antagonist Scaffold Hopping

For CNS research teams seeking alternatives to imidazole-containing H3 receptor antagonists (which suffer from CYP450 inhibition liabilities), the 4-phenoxymethyl-benzyl-piperidine framework [5] offers a validated non-imidazole template with -log Ki values of 6.3–7.5 at the human H3 receptor and demonstrated oral in vivo potency in mouse CNS models. Procurement of the core piperidine intermediate supports rapid analog generation for cognitive disorder and sleep-wake regulation programs.

Quote Request

Request a Quote for 4-Phenoxy-methyl-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.